Bis(2-chloroethyl)(ethenyl)methylsilane

Description

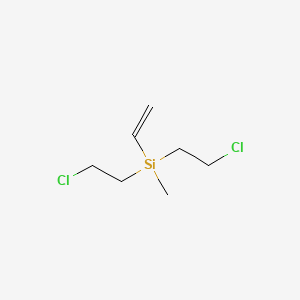

Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C₇H₁₃Cl₂Si. Its structure consists of a central silicon atom bonded to:

- A methyl group (–CH₃),

- An ethenyl (vinyl) group (–CH₂CH₂),

- Two 2-chloroethyl groups (–CH₂CH₂Cl).

This compound is part of a broader class of chlorinated silanes, which are characterized by their reactivity due to the presence of chlorine substituents and the silicon atom’s electrophilic nature. Chlorinated silanes are often used as intermediates in polymer chemistry, crosslinking agents, or precursors for silicone-based materials .

Properties

CAS No. |

51664-56-3 |

|---|---|

Molecular Formula |

C7H14Cl2Si |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

bis(2-chloroethyl)-ethenyl-methylsilane |

InChI |

InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |

InChI Key |

WUKFYTUZCTWHSH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCl)(CCCl)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.

Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.

Addition Reactions: Reagents such as hydrogen chloride and bromine are used.

Hydrolysis: Water or aqueous solutions of acids or bases are used.

Major Products

Substitution Reactions: Products include substituted silanes and inorganic salts.

Addition Reactions: Products include halogenated silanes.

Hydrolysis: Products include silanols and hydrochloric acid.

Scientific Research Applications

Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Alkylation Potential: Chloroethyl groups in silanes undergo nucleophilic substitution reactions, similar to nitrogen and sulfur mustards. However, the silicon center reduces electrophilicity compared to sulfur or nitrogen analogues, slowing reaction kinetics .

- Polymerization: The ethenyl group in this compound allows for radical-initiated polymerization, a property absent in non-vinyl silanes like Bis(2-chloroethoxy)-methylsilane .

- Toxicity Pathways: Chlorinated silanes may decompose to release chloroethanol, a known hepatotoxin, but their large size limits systemic absorption compared to smaller mustards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.